molecular formula C16H13BrF2N4O2S B12039147 N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 578718-97-5

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12039147
CAS No.: 578718-97-5
M. Wt: 443.3 g/mol
InChI Key: SMYYBFHADSLNSX-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C₁₆H₁₃BrF₂N₄O₂S and a molecular weight of 443.266 g/mol . Its structure features:

  • A 2-bromo-4,6-difluorophenyl group attached to the acetamide nitrogen.
  • A 4-ethyl-5-(furan-2-yl)-1,2,4-triazole core linked via a sulfur atom to the acetamide backbone.

Its ChemSpider ID is 1512423, and it is registered under CAS number 578718-97-5 .

Properties

CAS No.

578718-97-5

Molecular Formula

C16H13BrF2N4O2S

Molecular Weight

443.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H13BrF2N4O2S/c1-2-23-15(12-4-3-5-25-12)21-22-16(23)26-8-13(24)20-14-10(17)6-9(18)7-11(14)19/h3-7H,2,8H2,1H3,(H,20,24)

InChI Key

SMYYBFHADSLNSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that integrates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrF2N4O2SC_{16}H_{13}BrF_2N_4O_2S. Its structure features a brominated and difluorinated phenyl group, a furan ring, and a 1,2,4-triazole unit linked by a sulfanyl group. The presence of halogen atoms enhances its interaction with biological targets through halogen bonding and π-π stacking interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring has been recognized for its role in inhibiting enzymes and receptors involved in various diseases. The sulfanyl group can facilitate binding to target proteins, potentially leading to altered enzymatic activity or receptor modulation.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. For instance, compounds structurally similar to N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated significant antifungal activity against various fungal strains. The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

CompoundFungal StrainMIC (µg/mL)
Compound ACandida albicans0.5
Compound BAspergillus niger0.25
N-(2-bromo...)Fusarium oxysporumTBD

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented. For example, studies indicate that certain triazole derivatives exhibit Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
Compound XStaphylococcus aureus8
Compound YEscherichia coli16
N-(2-bromo...)Pseudomonas aeruginosaTBD

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary data suggest that it may induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cellular stress responses.

Case Studies

  • Antifungal Study : A study involving the evaluation of various triazole derivatives indicated that compounds with similar structural features to N-(2-bromo...) exhibited potent antifungal activity against Candida species with MIC values ranging from 0.5 to 10 µg/mL .
  • Antibacterial Study : Another research focused on the antibacterial properties of triazole derivatives found that one derivative showed significant inhibition against E. coli with an MIC of 16 µg/mL . This suggests that N-(2-bromo...) could possess similar or enhanced antibacterial properties.
  • Anticancer Research : A recent investigation into the effects of triazole-containing compounds on breast cancer cell lines revealed that certain derivatives inhibited cell growth effectively and induced apoptosis .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may act against various bacterial strains:

  • Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes or disrupt cellular processes in pathogens, similar to other triazole derivatives that have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • Cell Line Studies : In vitro tests have shown that related triazole compounds exhibit cytotoxic effects on cancer cell lines, indicating a potential for further development as an anticancer agent .

Anti-inflammatory Effects

Triazole derivatives have also been studied for their anti-inflammatory properties. The unique structure of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may modulate inflammatory pathways, which is critical for conditions like arthritis and other inflammatory diseases.

Fungicides

The antifungal properties of triazoles make them suitable candidates for agricultural applications:

  • Fungal Pathogen Control : Compounds similar to N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been used effectively in controlling fungal diseases in crops .

Plant Growth Regulators

Research into the effects of triazole derivatives on plant growth suggests potential applications as growth regulators:

  • Impact on Growth : Studies indicate that certain triazoles can influence plant metabolism and growth rates positively.

Case Studies and Research Findings

Study Focus Findings
Fayad et al. (2019)Anticancer ScreeningIdentified novel anticancer compounds through drug library screening; highlighted the potential of triazole derivatives .
PMC Review (2020)Pharmacological Profile of TriazolesSummarized diverse bioactivities including antibacterial and antifungal effects; emphasized the significance of structural modifications .
Yang et al. (2020)Antimicrobial ActivityDemonstrated enhanced bactericidal activity of triazole derivatives against Xanthomonas oryzae; underscored the role of electron-withdrawing groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Triazole Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-ethyl, 5-(furan-2-yl) C₁₆H₁₃BrF₂N₄O₂S 443.266
N-(2-bromo-4,6-difluorophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl) C₂₃H₁₆BrClF₂N₄O₂S 565.817
N-(2-bromo-4,6-difluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-methyl, 5-(furan-2-yl) C₁₅H₁₁BrF₂N₄O₂S 421.24
VUAA-1 (Orco agonist) 4-ethyl, 5-(pyridin-3-yl) C₁₆H₁₈N₆OS 350.42

Key Observations :

  • Bulkier substituents (e.g., 4-chlorophenyl and 4-methoxyphenyl in ) increase molecular weight and may reduce solubility compared to the target compound’s furan-ethyl combination.
  • Methyl vs. ethyl groups: The methyl-substituted analogue () has a lower molecular weight (421.24 vs.
  • Heterocycle variations : Replacing furan with pyridine (as in VUAA-1) alters electronic properties, enhancing Orco receptor agonism in insects .
Anti-Exudative and Anti-Inflammatory Activity

Triazole-acetamides with furan-2-yl substituents (e.g., compounds in ) show notable anti-exudative activity. For example:

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (dose: 10 mg/kg) demonstrated comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation .
  • The target compound’s bromo-difluorophenyl group may enhance binding affinity to inflammatory targets compared to simpler aryl groups .
Insect Olfactory Receptor Modulation
  • VUAA-1 and OLC-12 (pyridine-substituted triazoles) are potent Orco agonists , whereas the target compound’s furan group may confer weaker receptor activation .
  • OLC-15 (4-butylphenyl substituent) acts as an Orco antagonist , highlighting how alkyl chain length modulates activity .
Physicochemical Properties
Property Target Compound 4-Chloro/Methoxy Analogue Methyl-Substituted Analogue
Molecular Weight 443.266 565.817 421.24
LogP (Predicted) ~3.2 ~4.5 ~2.8
Water Solubility Low Very low Moderate

Notes:

  • The 4-chloro/methoxy analogue () has higher hydrophobicity (LogP ~4.5), limiting aqueous solubility but improving blood-brain barrier penetration.
  • The methyl-substituted compound () balances moderate solubility and lower molecular weight, favoring pharmacokinetic profiles.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

The synthesis requires precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of the thiol group during triazole sulfanylacetamide coupling .
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95%) .
  • Monitoring : Use TLC and HPLC to track intermediate formation and final product purity .

Q. Which analytical techniques are most effective for structural characterization?

A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromo, difluoro, and furan groups) .
  • HPLC-MS : Validates molecular weight (expected ~467.3 g/mol) and detects impurities .
  • X-ray crystallography : Resolves 3D conformation using SHELXL software, critical for docking studies .

Q. How should this compound be stored to maintain stability during experiments?

  • Storage conditions : Protect from light (amber vials) and store at –20°C in anhydrous DMSO .
  • Stability tests : Monitor degradation via HPLC under varying pH (stable at pH 6–8) and temperature (avoid >40°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent analysis : Replace the bromo group with electron-withdrawing groups (e.g., nitro) to modulate target binding .
  • Triazole modifications : Introduce alkyl chains (e.g., prop-2-en-1-yl) to improve lipophilicity and membrane permeability .
  • Biological assays : Test derivatives against kinase targets (e.g., EGFR) using in vitro enzyme inhibition assays .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Control variables : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability .
  • Substituent effects : Compare activity across analogs (e.g., N-(3-chloro-4-methylphenyl) derivatives) to identify critical functional groups .
  • Computational validation : Perform molecular docking (AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Q. What strategies are effective for derivatizing the core structure to explore new applications?

  • Alkylation reactions : React the sulfanyl group with α-chloroacetamides to generate N-aryl derivatives .
  • Oxidation/Reduction : Convert the furan ring to dihydrofuran for enhanced metabolic stability .
  • Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append fluorophores for cellular imaging .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • In silico docking : Map interactions with enzymes (e.g., COX-2) using PDB structures and Schrödinger Suite .
  • In vitro assays : Measure IC₅₀ values in anti-inflammatory models (e.g., LPS-induced TNF-α secretion) .
  • In vivo models : Evaluate anti-exudative activity in rodent formalin-induced edema assays .

Q. How does this compound compare to structural analogs in terms of reactivity and bioactivity?

  • Comparative analysis :
Analog SubstituentsKey DifferencesReference
N-(4-fluorophenyl)Higher solubility, lower logP
N-(2-chlorophenyl)Enhanced COX-2 inhibition (IC₅₀ = 0.8 µM)
4-amino-5-(thiophen-2-yl) triazoleImproved antimicrobial activity
  • Thermodynamic studies : Differential scanning calorimetry (DSC) reveals melting point variations due to halogen substitution .

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